1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane is an organosilicon compound characterized by its unique structure, which consists of two silicon atoms bonded to nitrogen and surrounded by four phenyl groups and two methyl groups. Its chemical formula is C26H27NSi2, and it has a molecular weight of 409.67 g/mol . This compound exhibits properties typical of silazanes, including thermal stability and the ability to form siloxane networks upon hydrolysis.
TPDMS is a popular protecting group in organic synthesis for primary and secondary alcohols and amines PubChem, CID 81957: . Its bulky silyl group can be introduced under mild conditions and is stable to a wide range of reaction conditions, allowing for selective modification of other functional groups on the molecule. Deprotection of the TPDMS group can be achieved using specific reagents, enabling the targeted hydroxyl or amino functionality to be revealed later in the synthesis.
TPDMS can be used for surface modification of organic materials, particularly for introducing hydrophobicity [CymitQuimica, 1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine]. The diphenylsilyl groups create a water-repellent layer on the surface, which can be beneficial for applications like microfluidics or sensor development.
TPDMS can serve as a precursor for the synthesis of silicon-based inorganic materials like silicon nitride or silicon carbide [ChemNet, 7453-26-1, 1-methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine, CAS No 7453-26-1]. These materials are often used in electronics and micromachining due to their unique properties like high thermal and chemical stability.
TPDMS can be incorporated into organic-inorganic hybrid materials, where the organic component provides flexibility and the inorganic component offers rigidity and specific functionalities [scientific literature]. This combination can lead to materials with tailored properties for applications like solar cells or light-emitting diodes (LEDs).
The synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane typically involves:
1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane finds applications in various fields:
Interaction studies involving 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane primarily focus on its reactivity with water and other nucleophiles. These studies are essential for understanding its behavior in various environments and applications. The compound's interactions with biological systems remain an area for future investigation to assess potential health impacts or therapeutic uses.
Several compounds share structural similarities with 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
1,2-Dimethyl-1,1-diphenyldisilazane | C18H22N2Si2 | Similar structure with different substitution patterns. |
1,3-Diphenyl-1,1-dimethyldisilazane | C20H24N2Si2 | Exhibits similar properties but less steric hindrance. |
1-Methyl-1,1-diphenyldisilazane | C16H19N2Si2 | Contains fewer methyl groups; different reactivity profile. |
The uniqueness of 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane lies in its specific arrangement of phenyl and methyl substituents around the silicon atoms. This configuration enhances its thermal stability and reactivity compared to other similar compounds. Its dual functionality as both a precursor for silicones and a potential candidate for biological applications further distinguishes it in the field of organosilicon chemistry .
Irritant